4-Isopropylnicotinonitrile
Description
4-Isopropylnicotinonitrile is a substituted pyridine derivative characterized by an isopropyl group at the 4-position and a nitrile group at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7(2)9-3-4-11-6-8(9)5-10/h3-4,6-7H,1-2H3 |
InChI Key |
IPVKCSWBEAVSRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares 4-isopropylnicotinonitrile with analogous compounds based on substituent patterns, physicochemical properties, and synthetic applications.
6-Cyclopropyl-2-methylnicotinonitrile
- Molecular Formula : C₁₀H₁₀N₂
- CAS Number : 1644447-20-0
- Purity : 95%
- Key Features: Substituents: A cyclopropyl group at the 6-position and a methyl group at the 2-position. The methyl group at the 2-position may enhance electron-donating effects compared to nitrile-substituted analogs. Applications: Likely serves as a building block for bioactive molecules, similar to other nicotinonitriles used in cytotoxic agent synthesis .
4-Isopropylpyridine
- Molecular Formula : C₈H₁₁N
- CAS Number : 696-30-0
- Key Features: Substituents: An isopropyl group at the 4-position of the pyridine ring. Structural Impact: Lacks the nitrile group present in nicotinonitriles, resulting in reduced polarity and electrophilicity. The isopropyl group enhances lipophilicity, which could improve membrane permeability in biological systems. Applications: Primarily used as a ligand in coordination chemistry or as a precursor for synthesizing more complex heterocycles .
Spectroscopic Data
- NMR Trends: Nicotinonitriles exhibit distinct ¹³C NMR signals for the nitrile carbon (~115–120 ppm). For example, 6-cyclopropyl-2-methylnicotinonitrile shows characteristic cyclopropyl C-H coupling in ¹H NMR . 4-Isopropylpyridine displays splitting patterns in ¹H NMR due to the isopropyl group’s diastereotopic protons (~1.2–2.5 ppm) .
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